3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Description
3-Amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a trifluoromethylphenyl group at the N-position and a 3-amino-4-methyl substitution on the benzoyl ring.
Properties
IUPAC Name |
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIABFMPQBAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23410-19-7 | |
| Record name | 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 4-amino-3-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, increased yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nilotinib ()
Nilotinib (4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(pyridinylpyrimidinylamino)benzamide) shares the trifluoromethylphenyl-benzamide core but incorporates additional heterocyclic moieties (imidazole and pyrimidine).
- Structural Differences: The amino group in the target compound is replaced by a pyrimidinylamino substituent in nilotinib.
- Functional Impact: Nilotinib is a tyrosine kinase inhibitor (TKI) targeting BCR-ABL1, approved for chronic myeloid leukemia.
Ponatinib (AP24534) ()
Ponatinib (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide) features an ethynyl-linked imidazopyridazine group.
- Structural Differences: The 3-amino group in the target compound is absent; instead, ponatinib has a rigid ethynyl spacer.
- Functional Impact: Ponatinib is a pan-BCR-ABL inhibitor with activity against resistant mutations. The ethynyl group enhances kinase selectivity, whereas the amino group in the target compound may enable alternative binding modes (e.g., hydrogen bonding with catalytic lysines) .
MMV665807 ()
MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) replaces the 3-amino-4-methyl group with 5-chloro-2-hydroxy substituents.
- Functional Impact: MMV665807 exhibits anti-staphylococcal and anti-biofilm activity, suggesting the trifluoromethylphenyl-benzamide scaffold’s versatility. The absence of the amino group in MMV665807 may reduce cellular uptake compared to the target compound .
4-Amino-N-[3-(Trifluoromethyl)Phenyl]Benzamide ()
This analog lacks the 4-methyl group present in the target compound.
- Functional Impact: The amino group at the 4-position (vs. 3-position in the target) may alter binding orientation in enzymatic pockets. No biological data are available for direct comparison .
Quinazoline-Linked Analogs ()
Compounds like 3-(2-(cyclopropylamino)quinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide feature a quinazoline ring appended to the benzamide.
- Structural Differences: The quinazoline replaces the 3-amino group, introducing a planar aromatic system.
- Functional Impact : Quinazoline derivatives often target EGFR or HER2 kinases. The target compound’s simpler structure may prioritize solubility over broad-spectrum kinase activity .
Comparative Data Table
Key Research Findings
- Trifluoromethyl Phenyl Group : Common across all analogs, this group enhances metabolic stability and membrane permeability due to its lipophilic nature .
- Amino vs. Heterocyclic Substituents: Amino groups (as in the target compound) may favor hydrogen bonding in polar active sites, whereas bulkier heterocycles (nilotinib, ponatinib) improve kinase selectivity .
- Antimicrobial Potential: MMV665807’s activity suggests the scaffold’s applicability beyond oncology, though the target compound’s amino group requires evaluation for enhanced uptake .
Biological Activity
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that belongs to the class of benzanilides, characterized by its anilide group, which plays a crucial role in its biological activity. The molecular formula is C14H12F3N3O, with a molecular weight of approximately 297.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific protein kinases. The inhibition rates against tyrosine kinases such as PDGFRα and EGFR have been reported to exceed 90% at low concentrations, suggesting its potential application in cancer therapy .
Binding Interactions: Docking studies reveal that this compound effectively binds to the ATP-binding sites of tyrosine kinases. This binding is critical for inhibiting kinase activity and subsequently impeding tumor growth .
Inhibition Profiles: The compound has shown promising results in inhibiting various receptor tyrosine kinases:
- EGFR (Epidermal Growth Factor Receptor): Inhibition rates of 91% and 92% at 10 nM concentration have been documented .
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha): Demonstrated significant inhibitory activity with rates around 67% to 77% depending on structural variations .
Comparative Analysis with Similar Compounds
The unique properties of this compound can be highlighted through comparative studies with related compounds. Below is a summary table illustrating the inhibitory activities of various compounds containing similar structural motifs:
| Compound Name | Target Kinase | Inhibition Rate (%) at 10 nM |
|---|---|---|
| This compound | EGFR | 91 |
| Compound A (similar structure) | EGFR | 92 |
| Compound B (similar structure) | PDGFRα | 67 |
| Compound C (similar structure) | VEGFR2 | 48 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Study on Anticancer Activity: A study synthesized several derivatives based on the benzanilide framework, evaluating their cytotoxicity across various cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent anticancer properties, particularly against solid tumors .
- Molecular Docking Studies: Research utilizing molecular docking techniques has provided insights into how this compound interacts with target kinases. For instance, it was found that the trifluoromethyl group significantly contributes to binding affinity, enhancing the overall effectiveness as a kinase inhibitor .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a trifluoromethyl-substituted aniline. Key steps include:
- Amide Bond Formation : Reacting 4-methyl-3-aminobenzoic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt or acyl chlorides (e.g., benzoyl chloride derivatives) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product.
- Yield Optimization : Adjust reaction temperature (e.g., 0°C to room temperature for acyl chloride reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
- Hazard Mitigation : Conduct DSC analysis to assess thermal decomposition risks and use fume hoods for volatile intermediates (e.g., dichloromethane) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and -NMR to confirm trifluoromethyl group placement and aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure ambiguities (e.g., dihedral angles between benzamide and phenyl groups) .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
Q. What safety protocols are critical given its mutagenicity profile?
- Methodological Answer :
- Ames II Testing : Prior mutagenicity screening (e.g., compound shows lower mutagenicity than benzyl chloride but requires handling precautions) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis and avoid aerosol formation .
Advanced Research Questions
Q. How can computational modeling enhance reaction design and mechanistic understanding?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity (e.g., acetonitrile vs. DCM) for coupling reactions .
- AI-Driven Optimization : Machine learning models (e.g., random forests) trained on reaction databases to predict optimal conditions (temperature, catalysts) .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Perform IC50 assays across concentrations (nM–µM range) to confirm target specificity (e.g., acps-pptase enzymes in bacterial proliferation) .
- Structural Analog Comparison : Compare with derivatives (e.g., pyridine vs. pyrimidine cores) to identify SAR trends .
- Meta-Analysis : Use PubChem BioActivity data to reconcile discrepancies in inhibition assays .
Q. What role does the trifluoromethyl group play in reactivity and target interactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Enhances metabolic stability and lipophilicity (logP ~2.8), improving membrane permeability .
- Hydrogen Bonding : Fluorine atoms engage in weak H-bonds with enzyme active sites (e.g., acps-pptase catalytic pockets) .
- Steric Effects : Trifluoromethyl bulkiness may hinder off-target interactions, increasing selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
